7H-Thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-3-ethoxy-6-ethyl-2,3-dihydro-

Description

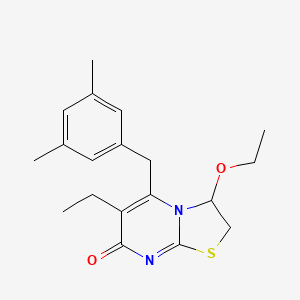

The compound 7H-Thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-3-ethoxy-6-ethyl-2,3-dihydro- (hereafter referred to by its systematic name) is a fused heterocyclic structure featuring a thiazole ring fused to a pyrimidinone core. Key substituents include:

- A 3,5-dimethylbenzyl group at position 5, contributing steric bulk and lipophilicity.

- An ethyl substituent at position 6, influencing electronic and steric properties.

- A 3-ethoxy group on the dihydrothiazole moiety, which may enhance metabolic stability compared to smaller alkoxy groups (e.g., methoxy) .

Properties

CAS No. |

199852-23-8 |

|---|---|

Molecular Formula |

C19H24N2O2S |

Molecular Weight |

344.5 g/mol |

IUPAC Name |

5-[(3,5-dimethylphenyl)methyl]-3-ethoxy-6-ethyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-7-one |

InChI |

InChI=1S/C19H24N2O2S/c1-5-15-16(10-14-8-12(3)7-13(4)9-14)21-17(23-6-2)11-24-19(21)20-18(15)22/h7-9,17H,5-6,10-11H2,1-4H3 |

InChI Key |

PTDKALFJZKNNKU-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(N2C(CSC2=NC1=O)OCC)CC3=CC(=CC(=C3)C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of 7H-Thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-3-ethoxy-6-ethyl-2,3-dihydro- typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the thiazole ring, followed by the formation of the pyrimidine ring. The reaction conditions usually require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production while maintaining the quality of the compound.

Chemical Reactions Analysis

7H-Thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-3-ethoxy-6-ethyl-2,3-dihydro- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include specific solvents, temperature controls, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Research indicates that 7H-thiazolo(3,2-a)pyrimidin-7-one derivatives exhibit promising anticancer activity by inhibiting the proliferation of various cancer cell lines. These compounds interact with specific molecular targets, potentially disrupting cell cycle progression and promoting apoptosis in tumor cells .

Enzyme Inhibition

The compound has shown inhibitory effects on several enzymes crucial for disease progression:

- Acetylcholinesterase (AChE) : Inhibitors derived from thiazolo[3,2-a]pyrimidines have been evaluated for their ability to inhibit AChE, which is relevant in the treatment of Alzheimer's disease .

- Cyclin-dependent kinase (Cdc) 25B : These compounds also demonstrate inhibition against Cdc25B phosphatase, suggesting potential use in cancer therapies targeting cell division pathways .

Antimicrobial and Antifungal Activities

Thiazolo[3,2-a]pyrimidine derivatives have been investigated for their antimicrobial properties against various pathogens. Some studies have reported moderate to significant antifungal activity against strains like Candida albicans and Aspergillus parasiticus, although results can vary based on the specific derivative tested .

Therapeutic Applications

The therapeutic implications of 7H-thiazolo(3,2-a)pyrimidin-7-one derivatives span several medical fields:

| Application Area | Description |

|---|---|

| Oncology | Potential anticancer agents targeting specific pathways in tumor cells. |

| Neurology | AChE inhibitors for Alzheimer's disease treatment. |

| Infectious Diseases | Antimicrobial agents against bacterial and fungal infections. |

| Inflammatory Diseases | Anti-inflammatory properties suggest use in managing chronic inflammation. |

Case Study 1: Anticancer Activity

A study evaluated a series of thiazolo[3,2-a]pyrimidine derivatives for their anticancer potential against breast cancer cell lines. The results demonstrated that certain modifications to the thiazolo ring enhanced cytotoxicity compared to standard chemotherapeutics.

Case Study 2: AChE Inhibition

In vitro assays conducted on synthesized thiazolo[3,2-a]pyrimidines showed over 70% inhibition of AChE at a concentration of 10 µM. Molecular docking studies confirmed strong binding affinities to the active site of the enzyme, indicating a promising avenue for Alzheimer's treatments .

Mechanism of Action

The mechanism of action of 7H-Thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-3-ethoxy-6-ethyl-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Fluorinated Substituents

Fluorinated thiazolo[3,2-a]pyrimidinones, synthesized via palladium-catalyzed [3+3] cycloaddition of 2-aminothiazoles or 2-aminoxazolopyrimidines with fluorinated propiolates, exhibit distinct electronic and physicochemical properties compared to the target compound. Key differences include:

- Synthetic Flexibility: The method described in allows post-functionalization via Suzuki-Miyaura and Sonogashira couplings, enabling diverse substitution patterns. In contrast, the target compound’s 3,5-dimethylbenzyl group may require alternative coupling strategies .

Thiazolo[4,5-d]pyrimidine Derivatives

Compounds like 7-phenyl-5-thioxo-thiazolo[4,5-d]pyrimidines () differ in ring fusion and substitution:

- Functional Groups : Thioxo (C=S) groups at position 5 introduce distinct electronic profiles and hydrogen-bonding capabilities versus the oxo (C=O) group in the target compound .

Methoxy vs. Ethoxy Variants

lists a 3-methoxy analogue of the target compound. The ethoxy group in the target compound may confer:

- Metabolic Stability : Ethoxy groups are generally more resistant to oxidative metabolism than methoxy groups .

Implications for Drug Discovery

The structural features of the target compound—particularly the 3,5-dimethylbenzyl and ethoxy groups—suggest tailored pharmacokinetic properties. Comparisons with fluorinated and thioxo analogues underscore the importance of substituent electronic effects and ring fusion geometry in modulating bioactivity. Further studies should explore:

- Structure-Activity Relationships (SAR) : Systematic variation of substituents at positions 3, 5, and 5.

- Synthetic Scalability : Adaptation of Pd-catalyzed methods (as in ) for introducing complex aryl/alkyl groups.

Biological Activity

7H-Thiazolo(3,2-a)pyrimidin-7-one derivatives are a class of compounds that have garnered attention in medicinal chemistry due to their diverse biological activities. Specifically, the compound 7H-Thiazolo(3,2-a)pyrimidin-7-one, 5-((3,5-dimethylphenyl)methyl)-3-ethoxy-6-ethyl-2,3-dihydro-, exhibits significant potential in various therapeutic applications. This article reviews the biological activity of this compound, summarizing research findings, mechanisms of action, and potential clinical implications.

Structural Characteristics

The compound features a thiazole ring fused with a pyrimidine structure. Its unique substituents, including a dimethylphenyl group and an ethoxy moiety, significantly influence its biological properties. The structure is summarized in the following table:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 7H-Thiazolo(3,2-a)pyrimidin-7-one | Thiazole-pyrimidine core with dimethylphenyl and ethoxy groups | Antiviral, anticancer, antimicrobial | Specific substituents enhance activity |

Antiviral Properties

Research indicates that derivatives of 7H-Thiazolo(3,2-a)pyrimidin-7-one exhibit promising antiviral activity , particularly against HIV-1. In vitro studies demonstrate that these compounds can effectively inhibit viral replication by interacting with specific viral enzymes or host cell receptors . The mechanisms often involve disruption of viral entry or replication processes.

Anticancer Activity

The compound has also been evaluated for its anticancer properties . Studies conducted on various cancer cell lines have shown that it induces apoptosis and inhibits cell proliferation. For instance, an MTT assay indicated significant cytotoxic effects on U937 human histocytic lymphoma cells . The compound's ability to modulate cell cycle progression and induce DNA damage has been highlighted as key mechanisms underlying its anticancer effects .

Antimicrobial Activity

In addition to antiviral and anticancer properties, the compound demonstrates notable antimicrobial activity against several bacterial strains. This makes it a candidate for antibiotic development . The interaction with bacterial enzymes leads to inhibition of growth and biofilm formation.

The biological activities of 7H-Thiazolo(3,2-a)pyrimidin-7-one are primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation. This inhibition can have implications for treating neurodegenerative diseases like Alzheimer's .

- Receptor Modulation : It modulates receptor activity involved in cellular signaling pathways, influencing processes such as apoptosis and immune response .

Case Studies

Several studies have provided insights into the efficacy and safety profile of this compound:

- A study involving a series of thiazolo[3,2-a]pyrimidine derivatives demonstrated that modifications in substituents could enhance their inhibitory potency against AChE .

- Another investigation revealed that specific structural modifications led to improved anticancer activity against different cancer cell lines, suggesting that further optimization could yield more effective therapeutic agents .

Q & A

Q. What are the common synthetic routes for preparing thiazolo[3,2-a]pyrimidine derivatives, and how can their purity be validated?

Methodological Answer: Thiazolo[3,2-a]pyrimidine derivatives are typically synthesized via cyclocondensation reactions. For example:

- Route 1: Reacting 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with chloroacetic acid and substituted benzaldehydes in acetic acid/acetic anhydride under reflux (8–10 hours) .

- Route 2: Amine-mediated nucleophilic substitution of ethyl carboxilate intermediates to introduce diverse substituents .

Validation: Purity and structural confirmation rely on spectroscopic techniques: - NMR (¹H and ¹³C): Assigns proton environments and carbon frameworks (e.g., δ 1.09 ppm for ethyl groups, aromatic protons at δ 6.5–7.2 ppm) .

- IR Spectroscopy: Confirms functional groups (e.g., C=O stretches at ~1629 cm⁻¹, N-H stretches at ~3441 cm⁻¹) .

- X-ray Crystallography: Resolves stereochemistry and molecular conformation (e.g., dihedral angles between fused rings up to 80.94°) .

Q. How are substituent effects on the thiazolo-pyrimidine core analyzed experimentally?

Methodological Answer: Substituent impacts are evaluated via:

- Systematic Variation: Introducing alkyl (e.g., ethyl, methyl), aryl (e.g., 3,5-dimethylphenyl), or electron-donating groups (e.g., ethoxy) at positions 3, 5, or 6 .

- Biological Assays: Testing derivatives for target-specific activity (e.g., acetylcholinesterase inhibition via Ellman’s assay) .

- Crystallographic Comparisons: Correlating substituent bulk with ring puckering (e.g., C5 deviation by 0.224 Å in flattened boat conformations) .

Advanced Research Questions

Q. How can computational methods like molecular docking guide the design of thiazolo-pyrimidine derivatives for enzyme inhibition?

Methodological Answer:

- Docking Software (AutoDock 4.0): Models ligand-enzyme interactions (e.g., acetylcholinesterase catalytic vs. peripheral sites). For example, modifying the 5H-thiazolo[3,2-a]pyrimidine core to include bioisosteric groups (e.g., triazinone) improves binding by reducing steric clashes .

- Key Parameters:

Q. How do conflicting biological activity data arise among structurally similar derivatives, and how can they be resolved?

Methodological Answer: Contradiction Sources:

- Substituent Stereochemistry: For example, (Z)- vs. (E)-benzylidene isomers may exhibit divergent binding modes .

- Assay Conditions: Variability in solvent polarity or enzyme isoforms (e.g., human vs. electric eel AChE) .

Resolution Strategies: - Comparative Crystallography: Resolve active vs. inactive conformations (e.g., dihedral angle differences in fused rings) .

- Dose-Response Studies: Establish EC₅₀/IC₅₀ curves to quantify potency discrepancies .

Q. What strategies optimize the pharmacokinetic properties of thiazolo-pyrimidine derivatives without compromising activity?

Methodological Answer:

- LogP Optimization: Introduce polar groups (e.g., carboxylic acid esters) to balance lipophilicity .

- Metabolic Stability: Replace labile substituents (e.g., methyl groups at position 7 resist oxidative degradation) .

- Prodrug Design: Mask hydroxyl or amine groups (e.g., acetyloxybenzylidene derivatives) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.